rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride
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Overview
Description
Rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[321]octan-6-yl]acetate hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[321]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a [2 + 2] cycloaddition reaction, which involves the use of photochemistry to create the bicyclo[3.2.1]octane structure.
Introduction of the azabicyclo moiety: This step involves the incorporation of the azabicyclo group into the bicyclic ring system through a series of chemical transformations.
Esterification: The final step involves the esterification of the compound to form the methyl acetate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and substituents.
Azabicyclo compounds: Compounds with similar azabicyclo moieties but different ring sizes or substituents.
Uniqueness
Rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride is unique due to its specific combination of a bicyclo[3.2.1]octane ring system and an azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2866308-56-5 |
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Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-[(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9+;/m0./s1 |
InChI Key |
PUOCNYVOUNRNRV-CTERPIQNSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H]2C[C@@H]1CNC2.Cl |
Canonical SMILES |
COC(=O)CC1CC2CC1CNC2.Cl |
Origin of Product |
United States |
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